7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps include:
Formation of 4-chlorobenzyl bromide: This can be synthesized by reacting 4-chlorobenzyl alcohol with bromodimethylsulfonium bromide (BDMS) or by refluxing a mixture of 4-chlorobenzaldehyde, chlorotrimethylsilane, 1,1,3,3-tetramethyldisiloxane, and lithium bromide.
Thioether Formation: The 4-nitrobenzyl group is introduced via a nucleophilic substitution reaction with a suitable thiol derivative.
Purine Core Construction: The purine core is constructed through a series of cyclization reactions involving appropriate intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as thiols, amines.
Major Products
Reduction Products: Amino derivatives.
Substitution Products: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro and chlorobenzyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The purine core may also play a role in binding to nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzyl chloride
- 4-chlorobenzyl bromide
- 4-chlorobenzyl alcohol
Uniqueness
Compared to similar compounds, 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione has a more complex structure, which may confer unique biological activities and chemical reactivity. The presence of both nitro and thioether groups, along with the purine core, distinguishes it from simpler benzyl derivatives.
Properties
Molecular Formula |
C21H18ClN5O4S |
---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C21H18ClN5O4S/c1-24-18-17(19(28)25(2)21(24)29)26(11-13-3-7-15(22)8-4-13)20(23-18)32-12-14-5-9-16(10-6-14)27(30)31/h3-10H,11-12H2,1-2H3 |
InChI Key |
UYPXXSZRHRDXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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